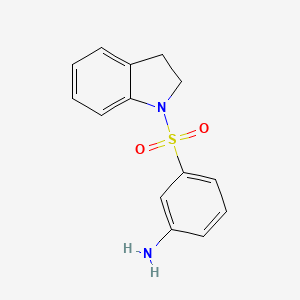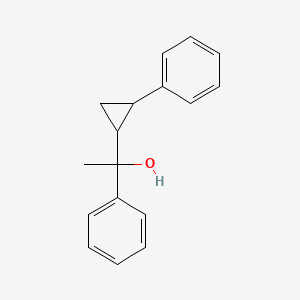
N3-4-piperidinyl-2,3-pyridinediamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-4-piperidinyl-2,3-pyridinediamine 2HCl is a chemical compound with the molecular formula C10H17ClN4. It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-4-piperidinyl-2,3-pyridinediamine 2HCl typically involves the reaction of 2,3-diaminopyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may also include purification steps, such as crystallization or chromatography, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N3-4-piperidinyl-2,3-pyridinediamine 2HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N3-4-piperidinyl-2,3-pyridinediamine 2HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N3-4-piperidinyl-2,3-pyridinediamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N3-4-piperidinyl-2,3-pyridinediamine 2HCl include other pyridine and piperidine derivatives, such as:
- 2,3-diaminopyridine
- 4-piperidinol
- N-methylpiperidine
Uniqueness
This compound is unique due to its specific combination of pyridine and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18Cl2N4 |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
3-N-piperidin-4-ylpyridine-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c11-10-9(2-1-5-13-10)14-8-3-6-12-7-4-8;;/h1-2,5,8,12,14H,3-4,6-7H2,(H2,11,13);2*1H |
InChI Key |
UHLJULSYFLEASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=C(N=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)








![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)


![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)

